Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and a carboxylate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The specific reaction conditions, such as the choice of acid (e.g., acetic acid or hydrochloric acid) and temperature, play a crucial role in the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity. Safety measures, such as proper ventilation and protective equipment, are essential due to the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can modify the oxo group, leading to different functionalized indoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific derivatives and their functional groups.
Comparison with Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 3-oxo-1-indanecarboxylate
Comparison: Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-7-4-3-5-8(11(14)15-2)9(7)12-10(6)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
PWPBIUUBKLNWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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